methyl 2-[2-({3-cyano-5H,6H,7H,8H,9H-cyclohepta[b]pyridin-2-yl}sulfanyl)acetamido]benzoate
CAS No.: 665000-20-4
Cat. No.: VC21487391
Molecular Formula: C21H21N3O3S
Molecular Weight: 395.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 665000-20-4 |
|---|---|
| Molecular Formula | C21H21N3O3S |
| Molecular Weight | 395.5g/mol |
| IUPAC Name | methyl 2-[[2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]acetyl]amino]benzoate |
| Standard InChI | InChI=1S/C21H21N3O3S/c1-27-21(26)16-8-5-6-10-18(16)23-19(25)13-28-20-15(12-22)11-14-7-3-2-4-9-17(14)24-20/h5-6,8,10-11H,2-4,7,9,13H2,1H3,(H,23,25) |
| Standard InChI Key | ODYSAGRXBNIONT-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=CC=C1NC(=O)CSC2=C(C=C3CCCCCC3=N2)C#N |
| Canonical SMILES | COC(=O)C1=CC=CC=C1NC(=O)CSC2=C(C=C3CCCCCC3=N2)C#N |
Introduction
General Synthetic Pathway
The synthesis of this compound typically involves:
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Formation of the cyclohepta[b]pyridine core: This can be achieved via cyclization reactions involving precursors like substituted pyridines or nitriles.
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Introduction of the sulfanyl group: This step requires thiol-based reagents or sulfur transfer agents to attach the sulfanyl group to the core structure.
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Amide bond formation: The acetamido group is introduced through amidation reactions using acyl chlorides or anhydrides.
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Esterification: The benzoate moiety is formed by esterifying the carboxylic acid precursor with methanol under acidic conditions.
Example Reaction Conditions
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Reagents: Thiol derivatives, acyl chlorides, and methanol for esterification.
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Catalysts: Acidic or basic catalysts depending on the step (e.g., HCl for esterification).
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Solvents: Common solvents include ethanol, dimethylformamide (DMF), or dichloromethane (DCM).
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Temperature: Reactions are typically carried out at moderate temperatures (50–100°C).
Spectroscopic Data
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NMR Spectroscopy:
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: Signals corresponding to aromatic protons in the cyclohepta[b]pyridine and benzoate rings.
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: Peaks for carbonyl carbons (amide and ester), aromatic carbons, and aliphatic carbons in the acetamido group.
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IR Spectroscopy:
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Strong absorption bands for:
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Cyano group ().
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Carbonyl groups ().
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Amide NH stretch ().
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Mass Spectrometry:
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Molecular ion peak corresponding to the molecular weight of the compound.
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Fragmentation patterns indicating cleavage of ester and amide bonds.
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Elemental Analysis:
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Confirms the empirical formula by comparing calculated vs experimental percentages of C, H, N, O, and S.
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Potential Applications
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Medicinal Chemistry:
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The compound's structure suggests it could act as a ligand for enzymes or receptors due to its functional groups and aromatic systems.
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It may serve as a scaffold for designing inhibitors targeting enzymes like lipoxygenases or kinases.
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Molecular Docking Studies:
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Preliminary in silico studies indicate that similar compounds exhibit selective binding to biological targets like 5-lipoxygenase (5-LOX), suggesting anti-inflammatory potential.
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Comparative Data
| Compound | Binding Energy (kcal/mol) | Target Enzyme |
|---|---|---|
| Methyl 2-[2-(...)] | Predicted: ~−9.0 | 5-LOX |
| Celecoxib | −12.3 | COX-2 |
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